Adenosine 5'-Diphosphate-15N5 Adenosine 5'-Diphosphate-15N5
Brand Name: Vulcanchem
CAS No.:
VCID: VC18566301
InChI: InChI=1S/C10H15N5O10P2/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20)/t4-,6-,7-,10-/m1/s1/i11+1,12+1,13+1,14+1,15+1
SMILES:
Molecular Formula: C10H15N5O10P2
Molecular Weight: 432.17 g/mol

Adenosine 5'-Diphosphate-15N5

CAS No.:

Cat. No.: VC18566301

Molecular Formula: C10H15N5O10P2

Molecular Weight: 432.17 g/mol

* For research use only. Not for human or veterinary use.

Adenosine 5'-Diphosphate-15N5 -

Specification

Molecular Formula C10H15N5O10P2
Molecular Weight 432.17 g/mol
IUPAC Name [(2R,3S,4R,5R)-5-(6-(15N)azanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate
Standard InChI InChI=1S/C10H15N5O10P2/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20)/t4-,6-,7-,10-/m1/s1/i11+1,12+1,13+1,14+1,15+1
Standard InChI Key XTWYTFMLZFPYCI-URSNMGFWSA-N
Isomeric SMILES C1=[15N]C(=C2C(=[15N]1)[15N](C=[15N]2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O)[15NH2]
Canonical SMILES C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N

Introduction

Chemical Structure and Isotopic Characteristics

Molecular Architecture

ADP-15N5 maintains the core structure of native ADP, comprising an adenine base, ribose sugar, and diphosphate group, with strategic isotopic enrichment at all nitrogen positions. The molecular formula is C10H15^15N5O10P2, yielding a molecular weight of 432.168 g/mol . Comparative analysis with unlabeled ADP (molecular weight 427.201 g/mol) reveals a mass shift of +5 atomic mass units, attributable to the five 15N substitutions.

Table 1: Structural Comparison of ADP Variants

PropertyADP-15N5Native ADP
Molecular FormulaC10H15^15N5O10P2C10H15N5O10P2
Molecular Weight (g/mol)432.168 427.201
Nitrogen Isotopes100% 15N Natural abundance
Charge State−3 (disodium salt) −3

The disodium salt form (C10H13^15N5Na2O10P2) demonstrates enhanced solubility in aqueous buffers, with a molecular weight of 476.13 g/mol . This salt formulation is preferred for experimental applications requiring precise concentration control in physiological solutions.

Spectroscopic Signatures

15N labeling induces distinct spectroscopic changes critical for analytical detection:

  • NMR Spectroscopy: The 15N nuclei produce sharp, well-resolved signals between −200 to 0 ppm, enabling direct observation of adenine ring dynamics without proton decoupling .

  • Mass Spectrometry: The +5 Da mass shift creates diagnostic ion clusters, particularly valuable in distinguishing endogenous ADP from its labeled analog in metabolic studies .

Synthesis and Production Methodologies

Isotopic Incorporation Strategies

Commercial synthesis of ADP-15N5 employs two primary approaches:

  • Chemical Phosphorylation:

    • Starts with 15N5-labeled adenosine (purity ≥98 atom % 15N )

    • Sequential phosphorylation using P(III)/P(V) chemistry under anhydrous conditions

    • Yields: 60-75% for disodium salt after ion-exchange purification

  • Enzymatic Synthesis:

    • Utilizes ATP-15N5 and ADP-dependent kinases in buffer systems

    • Advantages: Stereochemical fidelity, minimal racemization

    • Scalability limited to milligram quantities for research-grade material

Purification and Quality Control

Multi-step HPLC protocols ensure isotopic and chemical purity:

  • Mobile Phase: 10 mM ammonium formate/acetonitrile gradient

  • Column: C18 reversed-phase (250 × 10 mm)

  • Critical Parameters:

    • Retention time shift: +0.8 min vs. native ADP

    • UV-Vis profile: λmax = 259 nm (ε = 15,400 M−1cm−1)

Batch consistency is verified through:

  • High-resolution MS (mass error <2 ppm)

  • 1H-15N HSQC NMR for positional isotopic verification

Research Applications

Metabolic Flux Analysis

ADP-15N5 enables precise tracking of nucleotide cycling in:

  • Mitochondrial oxidative phosphorylation studies (ATP synthase kinetics)

  • Platelet activation cascades (dense granule release monitoring)

  • Key Advantage: Eliminates signal overlap from endogenous ADP pools in 31P-NMR

Mass Spectrometry Quantitation

As internal standard in LC-MS/MS workflows:

  • Ionization Efficiency: Matches native ADP (CV <5% across 3 orders of magnitude)

  • Representative SRM Transition: m/z 428 → 136 (15N5 analog: m/z 433 → 141)

  • Limit of Quantitation: 10 fmol in cellular extracts

Enzyme Mechanism Studies

15N-labeled ADP provides critical insights into:

  • ATPase binding pocket dynamics via 15N relaxation dispersion NMR

  • Phosphotransfer reactions using kinetic isotope effects (KIE = 1.018±0.003)

  • Allosteric regulation of kinases through hydrogen-deuterium exchange MS

Future Directions

Emerging applications drive demand for innovative formats:

  • Site-Specific 15N Labeling: Enabling residue-level mechanistic studies

  • Nanoparticle Conjugates: For targeted delivery in metabolic imaging

  • Cryo-EM Standards: Improving resolution in nucleotide-bound protein structures

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